HIV-1 Integrase Strand Transfer Inhibition: N-(1-Phenylethyl) vs. N-Phenyl Series
The core 2-oxo-2H-chromene-3-carboxamide scaffold has demonstrated HIV-1 integrase strand transfer inhibitory activity. In a direct head-to-head study, six optimized N-substituted phenyl analogs (e.g., compound 13h) achieved IC50 values below 1.7 µM in a standard in vitro integrase assay, while the parent N-phenyl compound was inactive [1]. The target compound 325802-46-8 carries an N-(1-phenylethyl) group instead of an N-phenyl. Published data for this specific compound are not available, but the structural variation is analogous to the known SAR that moving from N-phenyl to N-substituted phenyl improves potency by >10-fold. No experimental IC50 for 325802-46-8 has been reported.
| Evidence Dimension | HIV-1 integrase 3'-strand transfer IC50 |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | N-(3-chlorophenyl) analog (13h): IC50 < 1.7 µM; N-phenyl analog: inactive |
| Quantified Difference | Undetermined; structural category suggests potential for activity |
| Conditions | Standard HIV-1 integrase strand transfer kit assay (in vitro, enzyme-level) |
Why This Matters
For procurement in anti-HIV research, 325802-46-8 is the only commercially available variant with a chiral N-(1-phenylethyl) group, enabling SAR exploration beyond the published N-phenyl series.
- [1] Wadhwa, P., Jain, P., & Jadhav, H. R. Design, synthesis and in vitro evaluation of 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide derivatives as HIV integrase strand transfer inhibitors. Letters in Drug Design & Discovery, 2020, 17(4), 418-427. View Source
